

Comparative Analysis of Substituted Thiazole Biological Activity: A Researcher's Guide

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Compound of Interest

Compound Name: 4-Phenylthiazole-2-thiol

Cat. No.: B1223627

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Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a core scaffold in numerous biologically active compounds.^{[1][2]} Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[1][3][4]} This guide provides a comparative analysis of the biological activities of various substituted thiazoles, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Thiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.^{[5][6]} The antimicrobial efficacy is often attributed to the presence of the (S-C=N) toxophoric unit.^[6] The substitutions on the thiazole ring play a crucial role in modulating this activity.

Comparative Data: Antimicrobial Activity of Substituted Thiazoles

Thiazole Derivative Class	Specific Compound/Substitution	Target Organism	Activity (MIC/IC50)	Reference
Thiazole-based Schiff bases	Compound 59	S. aureus	15.00 ± 0.01 mm (Zone of Inhibition)	[5]
Thiazole-based Schiff bases	Compound 59	E. coli	14.40 ± 0.04 mm (Zone of Inhibition)	[5]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine	Compound 37c	Antibacterial	46.9 - 93.7 µg/mL	[5]
4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine	Compound 37c	Antifungal	5.8 - 7.8 µg/mL	[5]
Thiazolyl-1,3,4-oxadiazole	Compound 5a (R1=4-F)	Antibacterial/Antifungal	Good activity	[7]
Benzo[d]thiazole derivatives	Compound 14	Gram-positive/Gram-negative bacteria	50-75 µg/mL	[8]
2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide	Compound 7f	Antibacterial	High activity	[9]
2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide	Compound 7j	Anticandidal (C. parapsilosis)	High activity	[9]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

- **Preparation:** A stock solution of the test thiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum:** The microbial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Inoculation:** Each well of the microtiter plate is inoculated with the microbial suspension. Positive control wells (medium with inoculum) and negative control wells (medium only) are included.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- **Analysis:** The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity

The thiazole nucleus is a key component in several antineoplastic drugs, such as Dasatinib and Tiazofurin.^{[1][5]} Researchers have synthesized and evaluated numerous novel thiazole derivatives for their cytotoxic effects against various cancer cell lines.

Comparative Data: Anticancer Activity of Substituted Thiazoles

Thiazole Derivative Class	Specific Compound/Substitution	Target Cell Line	Activity (IC50)	Reference
2-phenyl-4-trifluoromethylthiazole-5-carboxamide	4-chloro-2-methylphenyl amido substituted	A-549, Bel7402, HCT-8	48% inhibition (highest activity)	[3]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one	Compound 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16 µM	[10]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one	Compound 4c	HepG2 (Liver Cancer)	7.26 ± 0.44 µM	[10]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one	Compound 4c	VEGFR-2 Enzyme	0.15 µM	[10]
Diphyllin thiazole derivatives	Compound 5d	HepG2 (Liver Cancer)	0.3 µM	[11]
Diphyllin thiazole derivatives	Compound 5e	HepG2 (Liver Cancer)	0.4 µM	[11]

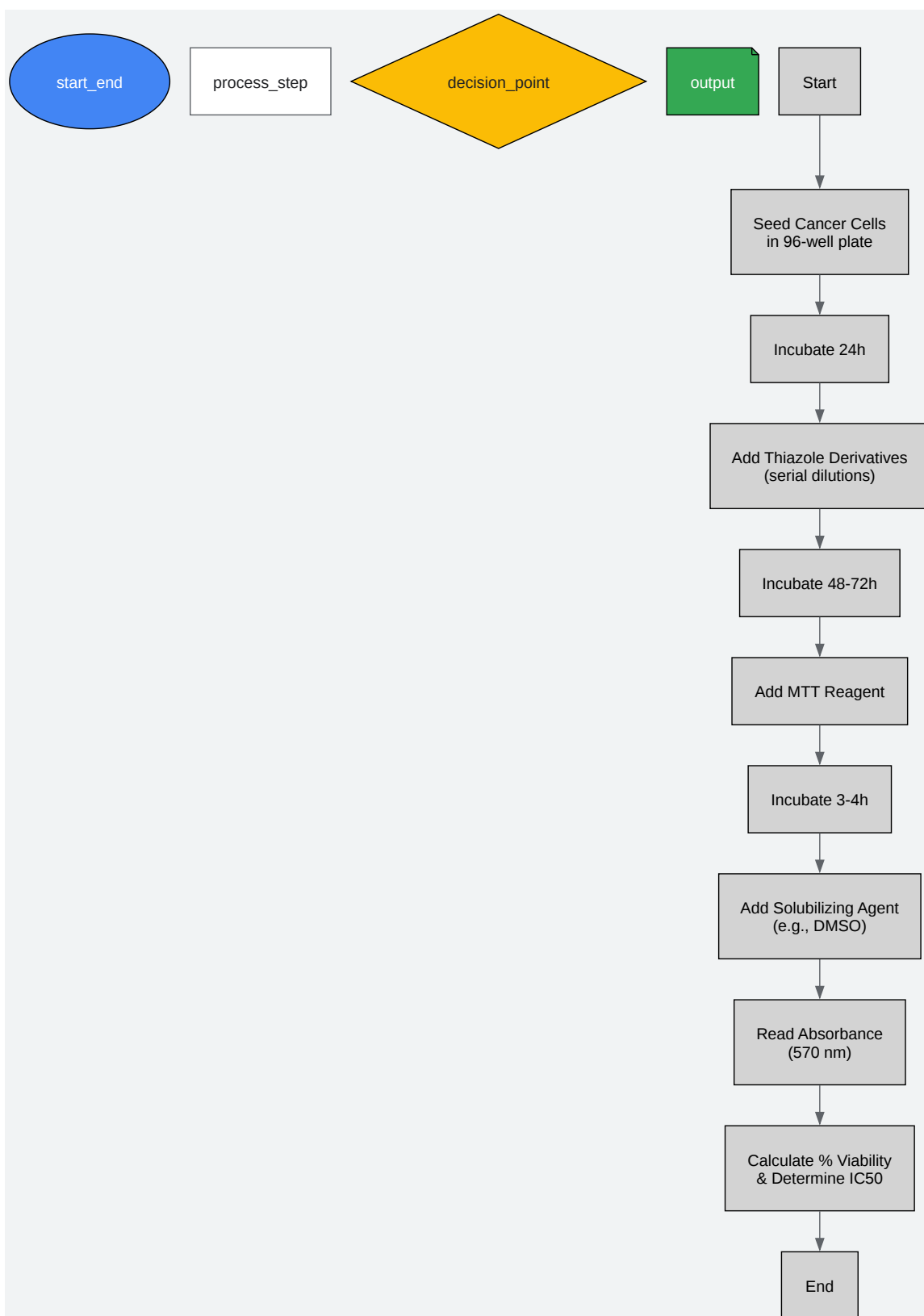
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the thiazole derivatives and incubated for an additional 48-72 hours.
- **MTT Addition:** The culture medium is removed, and 100 μ L of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
- **Formazan Solubilization:** The MTT solution is removed, and 100 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **IC₅₀ Calculation:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

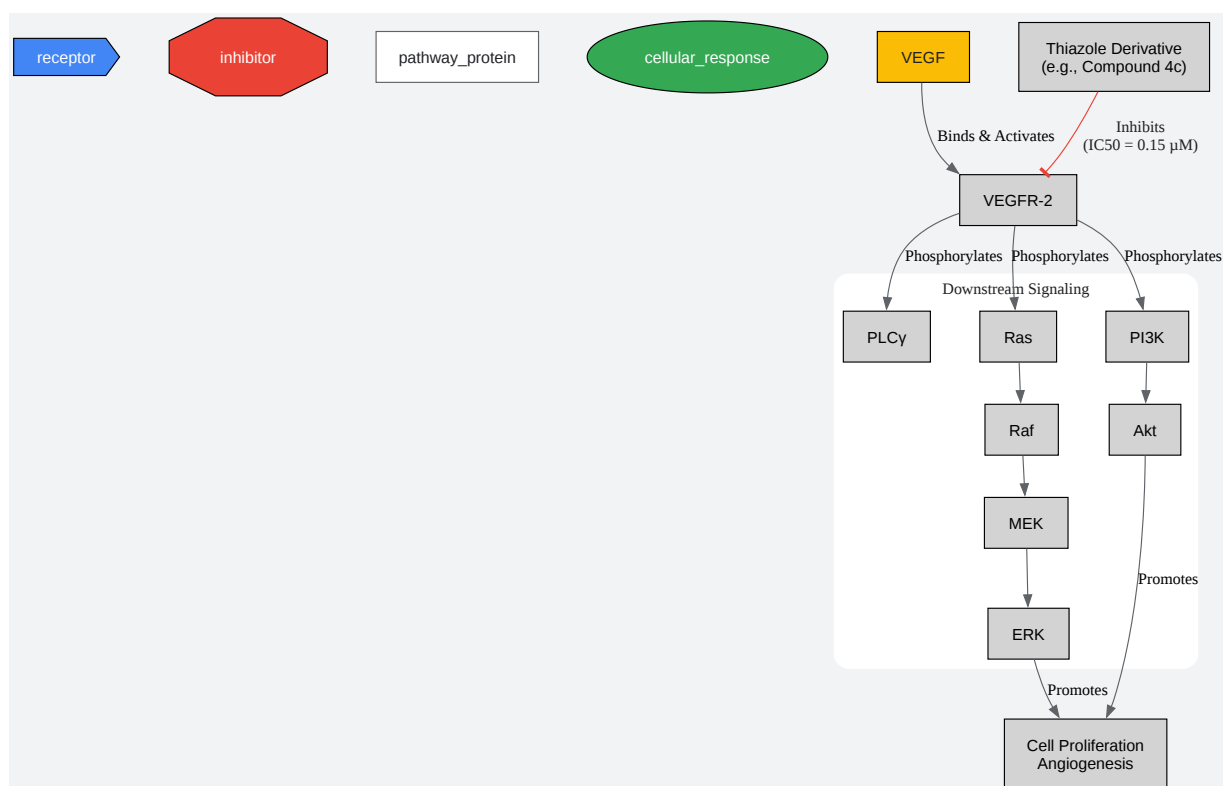
Visualizations: Anticancer Mechanisms

The following diagrams illustrate a typical workflow for evaluating anticancer activity and a key signaling pathway targeted by some thiazole derivatives.



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MTT Assay Experimental Workflow.



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Inhibition of VEGFR-2 Signaling by Thiazole Derivatives.[10]

Anti-inflammatory Activity

Thiazole derivatives have been investigated as potential anti-inflammatory agents, showing promise as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Data: Anti-inflammatory Activity

Thiazole Derivative Class	Specific Compound/Substitution	Assay	Activity (% Inhibition)	Reference
Substituted phenyl thiazole	Compound 3c (Nitro-substituted)	Carrageenan-induced edema	Up to 44%	
Substituted phenyl thiazole	Compound 3d	Carrageenan-induced edema	Up to 41%	
Thiazole/oxazole substituted benzothiazole	Compound 3c	Carrageenan-induced edema	Most active in series	[12]
Benzothiazole acetamide	Chloro and fluorophenyl substituents	Carrageenan-induced edema	88-95% (vs. indomethacin)	[13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

- **Animal Grouping:** Wistar rats are divided into groups: a control group, a standard drug group (e.g., Nimesulide or Indomethacin), and test groups for different doses of the thiazole derivatives.[\[14\]](#)
- **Compound Administration:** The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

- **Edema Induction:** After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.^[14]
- **Calculation:** The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$, where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.

Antiviral Activity

Certain thiazole derivatives have shown potent antiviral properties against a variety of viruses, including HIV, influenza, and Chikungunya virus (CHIKV).^{[5][15][16]} For instance, the FDA-approved drug Ritonavir, an anti-HIV medication, contains a thiazole ring.^{[1][5]}

Comparative Data: Antiviral Activity

Thiazole Derivative Class	Specific Compound/Substitution	Target Virus	Activity (EC50/IC50)	Reference
Aminothiazole derivative	4-trifluoromethylphenyl substituent	Influenza A (PR8 strain)	Significant activity	^[17]
4-Substituted-2-thiazole amide	Compound 1	Chikungunya virus (CHIKV)	EC50 = 0.6 μ M	^[16]
4-Substituted-2-thiazole amide	Compound 26	Chikungunya virus (CHIKV)	EC90 = 0.45 μ M	^[16]

Experimental Protocol: Viral Replication Inhibition Assay (General)

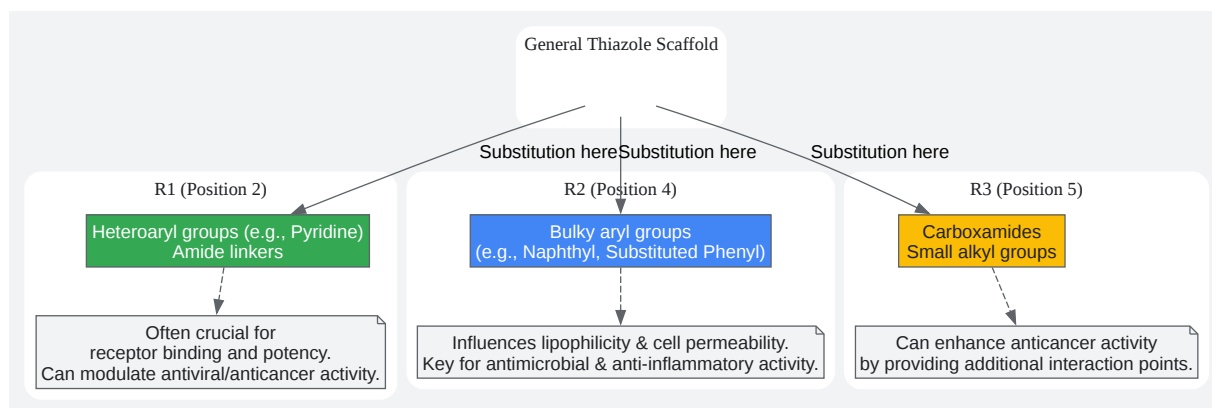
This assay measures the ability of a compound to inhibit viral replication in host cells.

- **Cell Culture:** Host cells susceptible to the virus (e.g., NHDF cells for CHIKV) are cultured in 96-well plates.^[16]

- **Treatment and Infection:** Cells are pre-treated with various concentrations of the thiazole compound for a short period before being infected with a known titer of the virus.
- **Incubation:** The plates are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
- **Quantification of Viral Activity:** The extent of viral replication is quantified. This can be done by:
 - **Plaque Reduction Assay:** Counting the number of viral plaques (zones of cell death).
 - **qRT-PCR:** Measuring the quantity of viral RNA.
 - **Reporter Gene Assay:** Using a recombinant virus that expresses a reporter gene (e.g., luciferase).
- **EC50 Determination:** The effective concentration that inhibits 50% of viral replication (EC50) is calculated from the dose-response curve. Cytotoxicity of the compound is also measured in parallel (CC50) to determine the selectivity index ($SI = CC50/EC50$).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates a generalized structure-activity relationship, showing how different substituents on the thiazole core can influence biological activity.



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General Structure-Activity Relationships for Thiazole Derivatives.

Derivatives.

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